molecular formula C36H63ClN4 B138156 Octenidine dihydrochloride CAS No. 70775-75-6

Octenidine dihydrochloride

Cat. No.: B138156
CAS No.: 70775-75-6
M. Wt: 587.4 g/mol
InChI Key: YTALUUOUWAVHLK-UHFFFAOYSA-N
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Description

Octenidine Hydrochloride is a cationic surfactant with a gemini-surfactant structure derived from 4-aminopyridine. It is known for its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Since 1987, it has been primarily used in Europe as an antiseptic for skin, mucous membranes, and wounds .

Mechanism of Action

Target of Action

Octenidine hydrochloride (OCT) is a cationic surfactant with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria . It primarily targets the bacterial cell membrane .

Mode of Action

OCT disrupts the osmotic balance of bacterial cells by affecting potassium ions . It also interacts with lipid membranes, creating bridges between lipid head molecules . This disruption of the cell membrane leads to leakage of intracellular contents and ultimately cell death .

Biochemical Pathways

Its primary action is the disruption of bacterial cell membranes, which leads to cell death .

Pharmacokinetics

As a topical antiseptic, oct is primarily used on the skin, mucosa, and wounds, where it acts locally at the site of application .

Result of Action

The result of OCT’s action is the rapid killing of a wide range of bacteria. It has been shown to achieve a 3-log reduction of bacteria within 30 seconds . This makes OCT particularly effective as an antiseptic for wound care and other medical procedures .

Action Environment

The efficacy of OCT can be influenced by various experimental conditions, including the solvents used to dissolve it, the bacterial concentration, and the methods used for analysis . For example, more OCT is required when it is dissolved in phosphate or Hepes buffers instead of water, and when a higher bacterial concentration is used . Despite these influences, OCT remains a highly effective antiseptic under a wide range of conditions .

Biochemical Analysis

Biochemical Properties

Octenidine hydrochloride plays a significant role in biochemical reactions due to its ability to disrupt microbial cell membranes. It interacts with various biomolecules, including enzymes and proteins, by binding to the negatively charged components of the cell membrane. This interaction leads to the disruption of the lipid bilayer, resulting in cell lysis and death . Octenidine hydrochloride has been shown to be effective against common bacteria such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Cellular Effects

The effects of octenidine hydrochloride on cells are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s interaction with the cell membrane leads to the loss of membrane integrity, causing leakage of cellular contents and ultimately cell death . Additionally, octenidine hydrochloride has been found to inhibit biofilm formation by Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Staphylococcus aureus (VRSA), making it a valuable tool in preventing nosocomial infections .

Molecular Mechanism

At the molecular level, octenidine hydrochloride exerts its effects by binding to the lipid components of the cell membrane. This binding disrupts the membrane’s structure, leading to increased permeability and cell lysis . The compound’s cationic nature allows it to interact with the negatively charged phospholipids in the membrane, causing destabilization and disruption of membrane integrity . Additionally, octenidine hydrochloride has been shown to impair ergosterol biosynthesis in Candida albicans, further contributing to its antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octenidine hydrochloride have been observed to change over time. The compound is stable over a wide pH range (1.6-12.2) and retains its antimicrobial activity in the presence of organic matter . Studies have shown that octenidine hydrochloride can achieve a significant reduction in bacterial load within minutes of application . Long-term studies have demonstrated that the compound does not induce resistance in bacteria, making it a reliable antiseptic for prolonged use .

Dosage Effects in Animal Models

The effects of octenidine hydrochloride vary with different dosages in animal models. In rabbits, high doses (22.5 mg/kg) have been associated with adverse effects such as prostration, weakness, and reduced food consumption . Lower doses have been well-tolerated and effective in reducing bacterial load without significant toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Octenidine hydrochloride is not associated with specific metabolic pathways or target proteins but acts comprehensively by disrupting cell membranes . Its primary mode of action involves interaction with the lipid components of the membrane, leading to cell lysis . The compound’s stability and lack of specific metabolic targets contribute to its broad-spectrum antimicrobial activity and low potential for resistance development .

Transport and Distribution

Within cells and tissues, octenidine hydrochloride is transported and distributed primarily through passive diffusion. Its cationic nature facilitates binding to negatively charged cellular components, aiding in its accumulation at the site of action . The compound’s distribution is influenced by its interaction with membrane lipids, which enhances its localization to microbial cell membranes .

Subcellular Localization

Octenidine hydrochloride localizes primarily to the cell membrane, where it exerts its antimicrobial effects . The compound’s cationic nature allows it to target the negatively charged phospholipids in the membrane, leading to membrane disruption and cell lysis . This subcellular localization is critical for its efficacy as an antiseptic, as it ensures direct interaction with the microbial cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octenidine Hydrochloride involves the reaction of 1,10-dibromodecane with 4-octylpyridine to form the intermediate compound, which is then treated with hydrochloric acid to yield Octenidine Hydrochloride. The reaction conditions typically involve heating and the use of solvents such as ethanol .

Industrial Production Methods: Industrial production methods focus on optimizing the yield and purity of Octenidine Hydrochloride. An improved method involves reducing preparation costs and minimizing impurities generated during the process. This method includes the use of specific catalysts and controlled reaction environments to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: Octenidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its typical applications.

    Reduction: Reduction reactions are less common for Octenidine Hydrochloride.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles like sodium hydroxide in aqueous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted pyridine compounds .

Scientific Research Applications

Octenidine Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Chlorhexidine: Another widely used antiseptic with a similar broad-spectrum antimicrobial activity.

    Polyhexamethylene Biguanide (PHMB): Used in wound care and as a disinfectant.

    Povidone-Iodine: Commonly used antiseptic with a different mechanism of action involving iodine release.

Uniqueness: Octenidine Hydrochloride is unique in its rapid action and lower effective concentration compared to chlorhexidine. It is also less expensive and has not shown resistance development, making it a preferred choice in many applications .

Properties

CAS No.

70775-75-6

Molecular Formula

C36H63ClN4

Molecular Weight

587.4 g/mol

IUPAC Name

N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;hydrochloride

InChI

InChI=1S/C36H62N4.ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;/h23-26,31-34H,3-22,27-30H2,1-2H3;1H

InChI Key

YTALUUOUWAVHLK-UHFFFAOYSA-N

SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl.Cl

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl

70775-75-6

Related CAS

71251-02-0 (Parent)

Synonyms

N,N'-(1,10-decanediyldi-1-(4H)-pyridinyl-4-ylidene)bis-(1-octamine) dihydrochloride
octeniderm
octenidine
octenidine hydrochloride
Octenidol
octenisept
Win 41464-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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